5-(Trifluoromethoxy)benzene-1,3-diamine
Description
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
5-(trifluoromethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H,11-12H2 |
InChI Key |
KGOSXXUJPCFKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers . The amino groups can then be introduced through nitration followed by reduction processes .
Industrial Production Methods
Industrial production of 5-(Trifluoromethoxy)benzene-1,3-diamine may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)benzene-1,3-diamine undergoes various types of chemical reactions including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: Nitro groups can be reduced back to amino groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as palladium on carbon (Pd-C) or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Trifluoromethoxy)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-(Trifluoromethoxy)benzene-1,3-diamine, highlighting differences in substituents, physical properties, and applications:
Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group is more electron-withdrawing than -CF₃ due to the oxygen atom, which polarizes the C-O bond. This enhances electrophilic substitution reactivity in the benzene ring, making 5-(Trifluoromethoxy)benzene-1,3-diamine more reactive in diazo coupling reactions compared to its -CF₃ analog .
- Fluorination Degree: Compounds with multiple fluorinated groups (e.g., 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene) exhibit superior chemical inertness and thermal stability, suitable for high-temperature applications.
Research Findings and Challenges
- Drug Resistance: Fluorinated compounds like STI-571 (a tyrosine kinase inhibitor) face resistance due to mutations (e.g., T315I in BCR-ABL). Analogously, steric modifications in 5-(Trifluoromethoxy)benzene-1,3-diamine derivatives could mitigate resistance in therapeutic applications .
- Regulatory Hurdles: Highly fluorinated compounds are scrutinized for environmental persistence. For example, the EU regulates chrysoidine derivatives (EC 790/2009), but fluorinated analogs lack comprehensive guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
